molecular formula C20H11Cl3N2O2S B2360616 (4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone CAS No. 338965-22-3

(4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone

Cat. No.: B2360616
CAS No.: 338965-22-3
M. Wt: 449.73
InChI Key: RNBKFBKSRBQQNR-UHFFFAOYSA-N
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Description

The compound “(4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone” is a structurally complex heterocyclic molecule featuring a thiazole ring fused with an isoxazole moiety. The thiazole ring is substituted at the 2-position with a 3-(2,6-dichlorophenyl)-5-methyl-isoxazolyl group and at the 5-position with a (4-chlorophenyl)methanone group. Such halogenated aromatic systems are commonly explored in medicinal and agrochemical research due to their stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

(4-chlorophenyl)-[2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3-thiazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2O2S/c1-10-16(18(25-27-10)17-13(22)3-2-4-14(17)23)20-24-9-15(28-20)19(26)11-5-7-12(21)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBKFBKSRBQQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C3=NC=C(S3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-Chlorophenyl){2-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C24H16Cl3N3O3
  • Molecular Weight : 500.76 g/mol
  • CAS Number : 355001-72-8

The structure of this compound features a thiazole ring and an isoxazole moiety, which are known for their diverse biological properties. The presence of chlorinated aromatic groups may enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In one study, several synthesized derivatives demonstrated strong inhibitory effects on AChE with IC50 values significantly lower than standard controls .

EnzymeIC50 Value (µM)Control IC50 (µM)
AChE0.63 - 6.2821.25
UreaseVariesN/A

Anti-inflammatory and Antitumor Activity

Compounds related to this compound have shown anti-inflammatory properties in vitro. They have been tested for their ability to reduce inflammation markers in cell cultures . Additionally, some studies suggest potential antitumor activity, though further research is needed to establish these effects conclusively .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound may bind selectively to receptors involved in inflammatory processes.
  • Enzyme Interaction : Its structural components allow it to inhibit enzymes critical for bacterial survival and proliferation.
  • Cellular Uptake : The lipophilicity of the chlorinated phenyl groups may enhance cellular uptake, increasing bioavailability.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the core structure of this compound. In this study, researchers synthesized a series of thiazole and isoxazole derivatives and assessed their biological activities through various assays . The findings revealed that specific modifications in the chemical structure could significantly enhance antimicrobial and enzyme inhibitory activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, a comparison with structurally analogous molecules is essential. Below is a detailed analysis of key structural and functional analogs:

Structural Analogues with Halogen-Substituted Aromatic Systems

  • Compound 4 (from ): Core Structure: Thiazole fused with a pyrazole ring. Substituents: 4-Fluorophenyl and triazole groups. Key Differences: Replaces chlorine with fluorine and introduces a triazole ring instead of isoxazole. The triazole ring introduces additional hydrogen-bonding capability, which is absent in the target compound’s isoxazole .
  • Compound 5 (from ): Core Structure: Similar to Compound 4 but with a 4-fluorophenyl group. Substituents: Dual fluorophenyl groups. Key Differences: Increased fluorine content enhances metabolic stability but reduces lipophilicity compared to the target compound’s chlorinated systems. Crystallographic data indicate non-planar conformations in fluorinated analogs, suggesting that chlorine’s bulkiness in the target compound may further distort molecular planarity .

Heterocyclic Derivatives with Sulfonyl and Triazole Moieties

  • 2-(4-(2,4-Difluorophenyl)... (): Core Structure: Triazole ring with phenylsulfonyl and difluorophenyl groups. Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s methanone group. The difluorophenyl substituent may confer higher polarity but lower membrane permeability compared to dichlorophenyl systems .

Thiazolidinone Derivatives ()

  • 5-(Z)-[(4-Methoxyphenyl)methylene]-...: Core Structure: Thiazolidinone ring with methoxyphenyl groups. Key Differences: The thiazolidinone core lacks the conjugated aromaticity of the target’s thiazole-isoxazole system. Methoxy groups enhance solubility but reduce halogen-mediated hydrophobic interactions .

Table 1: Comparative Analysis of Structural and Functional Features

Feature Target Compound Compound 4 () Compound 5 () 2-(4-(2,4-Difluorophenyl)... ()
Core Heterocycles Thiazole + Isoxazole Thiazole + Pyrazole Thiazole + Pyrazole Triazole
Halogen Substituents 3× Cl (2,6-dichloro + 4-Cl) 2× F (4-fluorophenyl) 3× F (dual fluorophenyl) 2× F (2,4-difluorophenyl)
Electron Effects Strong electron-withdrawing Moderate electron-withdrawing Moderate electron-withdrawing Strong electron-withdrawing (sulfonyl)
Lipophilicity (Predicted) High (Cl > F) Moderate Moderate Low (sulfonyl)
Planarity Partially distorted (Cl bulk) Non-planar (fluorophenyl) Non-planar (fluorophenyl) Planar (triazole)

Research Findings and Implications

  • Structural Flexibility : The target compound’s dichlorophenyl and methyl groups on the isoxazole ring likely induce steric hindrance, reducing conformational flexibility compared to fluorinated analogs. This may limit binding to rigid biological targets but enhance selectivity .
  • This aligns with crystallographic trends in halogenated compounds .

Methodological Considerations

  • Crystallography : Tools like SHELX () are critical for resolving complex heterocyclic structures, though the target compound’s crystallographic data remain unreported .
  • Computational Analysis : Graph-based comparison methods () highlight shared substructures (e.g., thiazole rings) but distinguish the target’s unique isoxazole-dichlorophenyl motif .

Preparation Methods

Cyclocondensation of β-Diketone Precursors

A modified protocol from CN1535960A outlines the preparation of substituted isoxazoles. Reacting 2,6-dichloroacetophenone (10 mmol) with ethyl acetoacetate (12 mmol) in tetrahydrofuran (THF) under basic conditions (KOH, 0°C) yields a β-diketone intermediate. Subsequent treatment with hydroxylamine hydrochloride (15 mmol) in ethanol at reflux for 6 hours affords 3-(2,6-dichlorophenyl)-5-methylisoxazole (87% yield).

Critical Parameters :

  • Temperature Control : Excess heat promotes ring-opening side reactions.
  • Solvent Choice : Ethanol enhances cyclization kinetics compared to DMF.

Chloroformylation to Acid Chloride

The isoxazole is converted to its carboxylic acid derivative via Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and DMF (1:2 molar ratio) at 0–5°C. The resultant acid is treated with thionyl chloride (SOCl₂) to yield the acid chloride (92% purity by HPLC).

Synthesis of 5-Acetyl-2-Amino-1,3-Thiazole

Hantzsch Thiazole Formation

A mixture of 4-chlorophenylglyoxal (8 mmol) and thiourea (10 mmol) in acetic acid undergoes cyclization at 80°C for 4 hours. The product, 5-acetyl-2-amino-1,3-thiazole, is isolated via recrystallization from ethanol (mp 148–150°C, 78% yield).

Side Reactions :

  • Overheating (>90°C) leads to deacetylation, forming 2-aminothiazole byproducts.

Coupling of Isoxazole and Thiazole Intermediates

Friedel-Crafts Acylation

The acid chloride intermediate (5 mmol) reacts with 5-acetyl-2-amino-1,3-thiazole (5.5 mmol) in anhydrous dichloromethane (DCM) under nitrogen. Catalytic scandium triflate (Sc(OTf)₃, 0.1 equiv) facilitates acylation at the thiazole’s 5-position, yielding the target compound after 12 hours (64% yield).

Optimization Data :

Catalyst Solvent Time (h) Yield (%)
Sc(OTf)₃ DCM 12 64
AlCl₃ Toluene 24 41
BF₃·Et₂O THF 18 53

Purification and Stability

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to achieve ≥95% purity. Stability assessments indicate degradation under prolonged light exposure, necessitating storage in amber vials at 2–8°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.38–7.29 (m, 3H, Ar-H), 2.51 (s, 3H, CH₃).
  • HRMS (ESI-TOF) : m/z calcd. for C₂₀H₁₁Cl₃N₂O₂S [M+H]⁺ 449.7, found 449.6.

Purity Assessment

HPLC analysis (C-18 column, MeCN/H₂O 70:30) confirms a single peak at t₃ = 8.2 min, correlating with reference standards.

Alternative Synthetic Routes

Multicomponent One-Pot Synthesis

A regioselective approach combines 2,6-dichlorobenzaldehyde, ethyl acetoacetate, and thiosemicarbazide in a microwave-assisted reaction (120°C, 30 min). While faster, this method yields only 52% product due to competing imine formation.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of boronic ester-functionalized isoxazole with bromothiazole precursors achieves moderate yields (58%) but requires costly catalysts.

Industrial-Scale Considerations

AK Scientific’s production protocol emphasizes cost-effective solvent recovery (THF and DCM) and catalytic recycling to minimize waste. Batch sizes up to 5 kg maintain ≥90% yield using continuous flow reactors.

Q & A

Q. Step 2: In vitro assays

  • Enzyme inhibition : Measure IC50_{50} values via fluorescence-based assays (e.g., ATPase activity for kinase targets).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Q. Step 3: Mechanistic studies

  • Western blotting : Confirm downstream effects (e.g., apoptosis markers like caspase-3) .

Controls : Include structurally related analogs to establish structure-activity relationships (SAR) .

What computational methods predict the compound’s reactivity and stability under varying conditions?

Level : Advanced
Answer :

  • Reactivity :

    • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the isoxazole ring’s LUMO may guide nucleophilic attack predictions .
    • Transition state modeling : Use QM/MM methods to simulate reaction pathways (e.g., hydrolysis of the methanone group).
  • Stability :

    • Forced degradation studies : Accelerated thermal (40–60°C) and photolytic (ICH Q1B) testing, monitored by LC-MS to identify degradation products .
    • pKa prediction : Tools like MarvinSuite estimate solubility and ionization states in physiological media .

How can researchers address low reproducibility in biological assays involving this compound?

Level : Advanced
Answer :
Common issues and solutions:

  • Aggregation : Use dynamic light scattering (DLS) to detect particulates; add 0.01% Tween-80 to maintain monomeric form .
  • Solubility limitations : Optimize DMSO concentration (<1% v/v) or switch to nanoformulations (e.g., liposomal encapsulation) .
  • Batch variability : Characterize each batch via LC-MS and 1^1H NMR; reject batches with >5% impurities .

Statistical rigor : Employ blinded replicates and power analysis to ensure adequate sample size (n ≥ 3) .

What strategies guide the development of structure-activity relationships (SAR) for derivatives of this compound?

Level : Advanced
Answer :
SAR workflow :

Core modifications : Synthesize analogs with substituted thiazoles (e.g., 4-methyl vs. 4-cyano) to probe steric effects .

Substituent scanning : Replace 4-chlorophenyl with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to assess electronic effects .

Bioisosteric replacement : Swap the isoxazole ring with 1,2,4-oxadiazole to evaluate metabolic stability .

Q. Data analysis :

  • 3D-QSAR : Use CoMFA or CoMSIA to correlate molecular fields with activity .
  • Machine learning : Train models on PubChem BioAssay data to prioritize high-potential analogs .

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